
2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole is an organosilicon compound that features a silole ring, which is a five-membered silicon-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole typically involves the following steps:
Formation of the Silole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Iodo Group: The iodo group can be introduced via halogenation reactions using reagents such as iodine or iodo compounds.
Functionalization with Trimethylsilyl Group: The trimethylsilyl group can be introduced through silylation reactions using reagents like trimethylsilyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized siloles, while cross-coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.
Catalysis: Utilized as a catalyst or catalyst precursor in various organic transformations.
Mécanisme D'action
The mechanism of action of 2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole depends on its specific application. In organic electronics, for example, the compound may act as a charge transport material, facilitating the movement of electrons or holes through the device. In catalysis, it may participate in the activation of substrates and the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-1,1-dimethyl-3,4-diphenyl-1H-silole: Lacks the trimethylsilyl group.
2-Bromo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole: Contains a bromo group instead of an iodo group.
2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-germole: Contains a germanium atom instead of silicon.
Uniqueness
2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole is unique due to the presence of both the iodo and trimethylsilyl groups, which can influence its reactivity and properties. The combination of these functional groups can enhance its utility in specific applications, such as cross-coupling reactions and materials science.
Propriétés
Numéro CAS |
934563-22-1 |
|---|---|
Formule moléculaire |
C21H25ISi2 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(5-iodo-1,1-dimethyl-3,4-diphenylsilol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C21H25ISi2/c1-23(2,3)21-19(17-14-10-7-11-15-17)18(20(22)24(21,4)5)16-12-8-6-9-13-16/h6-15H,1-5H3 |
Clé InChI |
FUZDUASVRRYFSG-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C(=C(C(=C1I)C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde](/img/structure/B12637585.png)
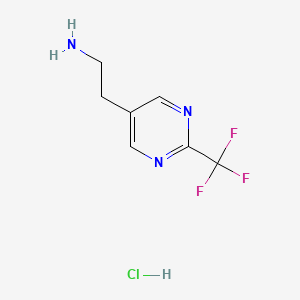
![[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate](/img/structure/B12637601.png)
![Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637604.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12637619.png)
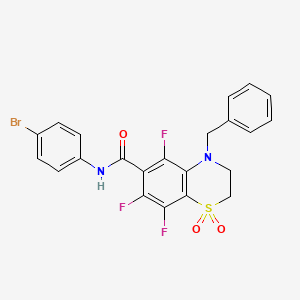
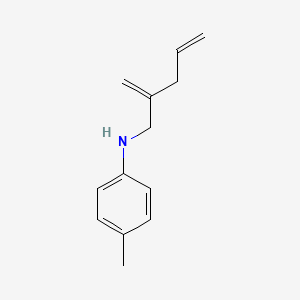


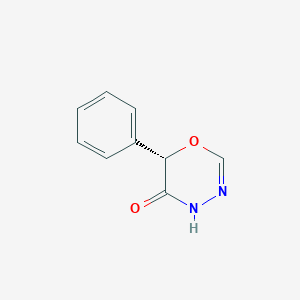
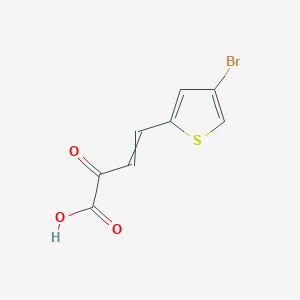
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
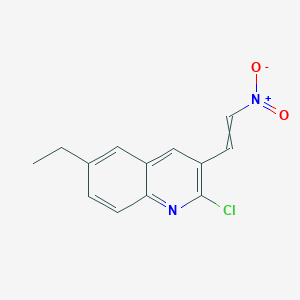
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)
